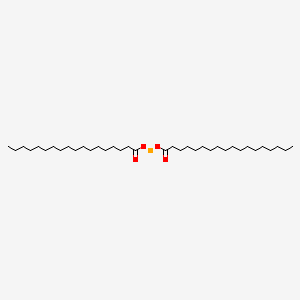
Iron stearate
Overview
Description
Iron stearate (FeSt) is a type of fatty acid salt that is formed when iron is combined with stearic acid. It is a white and waxy substance that is commonly used in a variety of industrial and commercial applications. FeSt is used as an additive in cosmetics and personal care products, as a lubricant in machine parts, and as a stabilizer in plastics and rubber. It has also been used in a variety of scientific and laboratory experiments due to its unique properties.
Scientific Research Applications
Nanoparticle Design
Iron stearate plays a crucial role in the design of nanoparticles. Its molecular and 3D-structural nature significantly influences the shape, size, and composition of the resulting iron oxide nanoparticles. These nanoparticles have potential applications in areas such as medicine, electronics, and environmental science .
Catalyst in Organic Synthesis
As a catalyst, iron stearate is used to accelerate chemical reactions in organic synthesis. This application is vital in the production of various organic compounds, pharmaceuticals, and polymers .
Analytical Chemistry Reagent
In analytical chemistry, iron stearate is employed as a reagent. It helps in the identification and quantification of substances within a sample, which is essential for quality control and research in chemistry .
Biochemistry Stabilizer
Iron stearate serves as a stabilizer in biochemistry. It helps maintain the stability of proteins and other biological molecules during experiments, which is crucial for obtaining accurate and reliable results .
Thermal Decomposition Process
The compound is widely used as an iron precursor in the thermal decomposition process. This process is important for the synthesis of various iron-based materials, including those used in catalysis and magnetic applications .
Intermediate Precursor for In Situ Formation
Iron stearate is considered an in situ formed intermediate precursor. Its use facilitates the controlled formation of iron oxide nanoparticles, which can be tailored for specific applications, such as targeted drug delivery systems .
Mechanism of Action
Target of Action
Iron stearate, a metal-organic compound, is a salt of iron and stearic acid . The primary targets of iron stearate are the cells where it is used as a precursor in the thermal decomposition process or considered as an in situ formed intermediate precursor .
Mode of Action
The mode of action of iron stearate involves its interaction with these cells. The molecular and 3D-structural nature of iron stearate has been shown to affect the shape, size, and composition of the resulting iron oxide nanoparticles . This interaction leads to changes in the cellular structure and function.
Biochemical Pathways
Iron stearate affects several biochemical pathways. Iron, an essential component of every cell in the body, plays major roles in oxygen transport, short-term oxygen storage, and energy generation . Iron stearate, being a source of iron, contributes to these biochemical pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of iron stearate involves its absorption, distribution, metabolism, and excretion (ADME). High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . The impact on bioavailability is determined by these factors.
Result of Action
The molecular and cellular effects of iron stearate’s action include changes in the shape, size, and composition of the resulting iron oxide nanoparticles . These nanoparticles can have various applications, including use in the design of new materials.
Action Environment
The action, efficacy, and stability of iron stearate can be influenced by environmental factors. For instance, stearates are particularly attractive because of their higher stability to aging and hydration . Therefore, the environment in which iron stearate is used can affect its action and the resulting effects.
properties
IUPAC Name |
iron(2+);octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVCGRDGKAINSV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940951 | |
| Record name | Iron(2+) dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron stearate | |
CAS RN |
2980-59-8, 19274-34-1, 5136-76-5 | |
| Record name | Ferrous stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+) dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DU7K04A3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of iron stearate?
A1: Iron stearate doesn't have a single, definitive molecular formula. It exists as a complex with varying numbers of stearate chains per iron ion. For instance, FeSt2 represents an iron stearate complex with two stearate chains, while FeSt3 signifies a complex with three. []
Q2: How is the structure of iron stearate typically characterized?
A2: Several techniques are employed to characterize iron stearate's structure, including: * X-ray Diffraction (XRD): Reveals the lamellar structure of iron stearate, showing planes of iron polynuclear complexes (polycations) separated by stearate chains. [, ] * Infrared Spectroscopy (FTIR): Used to analyze the conformation of stearate chains (e.g., all-trans conformation) and to monitor degradation by tracking carbonyl group formation. [, ] * Mossbauer Spectroscopy: Provides insights into the iron oxidation states and the temperature-dependent mixed-valence states in iron stearate complexes. []
Q3: What is the composition of the iron polycations within iron stearate structures?
A3: The iron content varies significantly between FeSt2 and FeSt3: * FeSt2: Primarily composed of [Fe3-(μ3-O)St6·xH2O]Cl, with minimal or no free stearate. [] * FeSt3: A mixture dominated by [Fe7(μ3-O(H))6(μ2-OH)xSt12-2x]St, along with some [Fe3(μ3-O)St6·xH2O]St and free stearic acid. [] The larger polynuclear complexes in FeSt3 are attributed to faster hydrolysis and condensation rates in the iron(III) chloride solution compared to the iron(II) chloride solution used to synthesize FeSt2. []
Q4: Why is iron stearate chosen as a precursor or additive in various applications?
A4: Iron stearate exhibits: * Enhanced Stability: Compared to other iron carboxylates, stearates demonstrate greater resistance to aging and hydration, making them suitable for long-term applications. [] * Controlled Decomposition: Upon thermal decomposition, iron stearate yields iron oxide nanoparticles (NPs), allowing for size, shape, and composition tuning. [, ] * Adhesion Promotion: Iron stearate can enhance the adhesion of polymers, particularly polyolefins, to metals and other polymer surfaces. [] * Photodegradability: Iron stearate acts as a pro-oxidant, promoting the degradation of polymers like polyethylene upon exposure to light. [, , , ]
Q5: How does the structure of iron stearate influence the properties of the resulting iron oxide nanoparticles?
A5: The molecular structure of the iron stearate precursor plays a crucial role in determining the characteristics of the resulting iron oxide nanoparticles (NPs): * Iron Content and Polycation Size: The varying iron content and polycation sizes in FeSt2 and FeSt3 lead to differences in NP size, shape, and composition. [, ] * Water Content: Dehydrated iron stearate precursors tend to yield nanocubes with straight faces, while hydrated precursors produce more rounded nanocubes. [] * Surfactant Interaction: The interaction of iron stearate with surfactants like sodium oleate during synthesis influences the NP shape, with specific ratios favoring the formation of nanoplates or nanocubes. []
Q6: What are the applications of iron stearate in polymer processing?
A6:* Photodegradable Films: Iron stearate is used as a prodegradant additive in polyethylene films for agricultural mulching. It promotes photodegradation upon exposure to sunlight, facilitating the breakdown of the film after its intended use. [, , , , ]* Biodegradable Polyurethanes: Iron stearate can enhance the biodegradation of polyurethane elastomers, making them suitable for applications where environmental decomposition is desired. []* Polishing Waxes: Iron stearate, when saponified, forms a lubricating layer on metal surfaces during polishing with alumina particles. This layer improves the polishing efficiency and enhances the glossiness of the finished surface. []
Q7: What are the limitations of using iron stearate in degradable polyethylene films?
A7: * Control over Degradation Rate: Achieving precise control over the degradation rate of polyethylene films containing iron stearate is challenging. Factors such as prodegradant concentration, environmental conditions, and film processing methods can significantly influence the degradation process. [] * Durability: Balancing degradability with the required service life of the film can be challenging, especially in varying environmental conditions. []
Q8: How does iron stearate participate in catalytic reactions?
A8:* Thermal Decomposition: Iron stearate serves as a precursor for the in situ formation of iron oxide nanoparticles, which can act as catalysts. [, ] * Oxidation Reactions: Iron stearate can function as a catalyst in oxidation reactions. For example, it has been shown to enhance the oxidation of heavy oils, potentially improving their combustion properties. []
Q9: What factors influence the catalytic activity of iron stearate-derived materials?
A9:* Iron Oxidation State: The oxidation state of iron in the stearate complex can significantly influence its catalytic activity. Mixed-valence states, where both Fe(II) and Fe(III) are present, can exhibit unique catalytic properties. [] * Particle Size and Morphology: The size, shape, and morphology of the iron oxide nanoparticles formed from iron stearate decomposition can affect their catalytic activity and selectivity. [, ]* Support Material: Iron stearate can be supported on materials like iron and nickel hydroxides to alter its catalytic properties and enhance stability. []
Q10: How does the environment influence the degradation of iron stearate-containing polyethylene films?
A10: Several environmental factors affect the photodegradation of polyethylene films containing iron stearate: * Soil Composition: The presence of humic and fulvic acids in soil can accelerate the photo-oxidation of polyethylene, likely due to the formation of reactive oxygen species. [] * Moisture: Water plays a significant role in the photo-oxidation process, with higher moisture levels generally leading to faster degradation. [] * UV Exposure: The rate and extent of degradation are directly influenced by the intensity and duration of ultraviolet (UV) radiation exposure. []
Q11: What are the environmental concerns associated with iron stearate-containing plastics?
A11: * Microplastic Formation: While iron stearate promotes the breakdown of polyethylene, it may not lead to complete mineralization. The formation of microplastics, small plastic particles that persist in the environment, is a concern. [] * Ecotoxicity of Degradation Products: The environmental fate and potential toxicity of the degradation products from iron stearate-containing plastics require further investigation. []
Q12: What are the key areas of ongoing research related to iron stearate?
A12: Current research focuses on: * Controlling Degradation: Developing strategies to precisely control the degradation rate of iron stearate-containing polymers for specific applications. [, ] * Understanding Degradation Mechanisms: Investigating the detailed mechanisms of iron stearate-mediated degradation in various environments. [, ] * Improving Biodegradability: Exploring modifications to iron stearate or its incorporation into new polymer systems to enhance biodegradability and reduce microplastic formation. [, ] * Assessing Environmental Impact: Evaluating the long-term environmental fate and potential ecotoxicological effects of iron stearate-containing materials and their degradation products. [, ]
Q13: How can computational chemistry contribute to iron stearate research?
A13: Computational methods can provide valuable insights into: * Structure-Activity Relationships: Simulating the interactions between iron stearate and polymers to understand how structural modifications influence its prodegradant activity. [] * Degradation Mechanisms: Modeling the degradation pathways of iron stearate-containing polymers at the molecular level to identify key intermediates and reaction steps. * Environmental Fate: Predicting the fate and transport of iron stearate and its degradation products in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




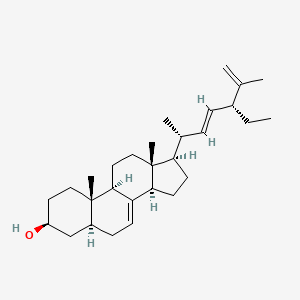

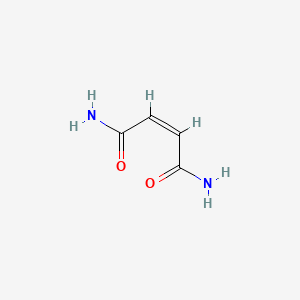



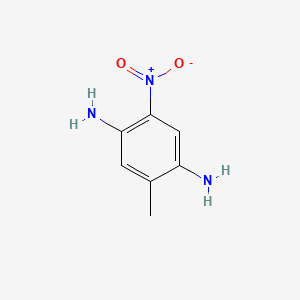
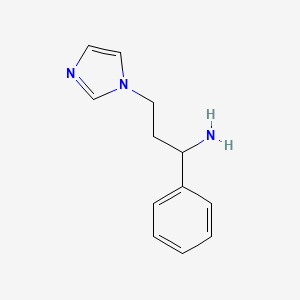
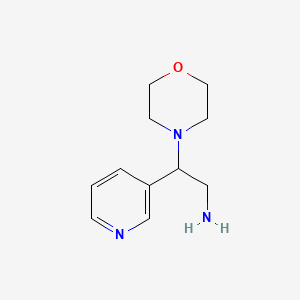
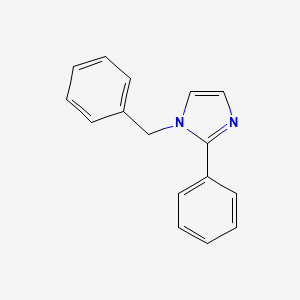
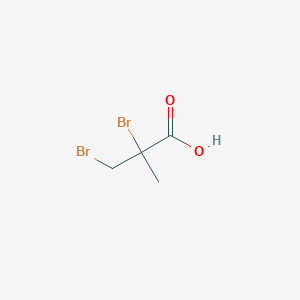
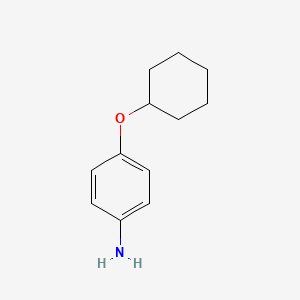
![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)